molecular formula C7H7N3 B3136799 7-Methylimidazo[1,2-c]pyrimidine CAS No. 425615-33-4

7-Methylimidazo[1,2-c]pyrimidine

Cat. No.: B3136799
CAS No.: 425615-33-4
M. Wt: 133.15 g/mol
InChI Key: GRUOYAPDMGXDRX-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their fused bicyclic structure, which consists of an imidazole ring fused to a pyrimidine ring. This unique structure imparts significant chemical and biological properties, making them valuable in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been studied for their interaction with various biological targets . The interaction typically involves binding to a specific receptor or enzyme, leading to a change in the biological function of the target, which can result in a therapeutic effect.

Biochemical Pathways

For instance, they are involved in the de novo purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids RNA and DNA, regulation of enzymatic reactions, and as a source of energy .

Pharmacokinetics

The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods . These methods could potentially influence the ADME properties of the resulting compounds.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods . These methods could potentially influence the stability and efficacy of the resulting compounds.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been shown to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These interactions could potentially involve various enzymes, proteins, and other biomolecules.

Cellular Effects

The specific cellular effects of 7-Methylimidazo[1,2-c]pyrimidine are not well-studied. Related imidazo[1,2-a]pyridine derivatives have shown significant activity against various diseases. For instance, some derivatives have shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . Others have exhibited significant activity against multidrug-resistant tuberculosis .

Molecular Mechanism

Imidazo[1,2-a]pyridines have been shown to undergo various radical reactions for direct functionalization . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported. Related compounds have shown significant activity against various diseases at different dosages .

Metabolic Pathways

Imidazo[1,2-a]pyridines are recognized as valuable scaffolds in organic synthesis and pharmaceutical chemistry , suggesting potential involvement in various metabolic pathways.

Transport and Distribution

Related compounds have been used in various biochemical reactions , suggesting potential interactions with transporters or binding proteins.

Subcellular Localization

Related compounds have been used in various biochemical reactions , suggesting potential localization to specific compartments or organelles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methylimidazo[1,2-c]pyrimidine is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties. These properties make it particularly valuable in medicinal chemistry and material science .

Properties

IUPAC Name

7-methylimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-4-7-8-2-3-10(7)5-9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUOYAPDMGXDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of bromoacetaldehyde diethyl acetal (3.43 ml, 22.1 mmol) in concentrated hydrobromic acid (1.1 ml) and water (1.1 ml) was heated at reflux under nitrogen for 2 h, then poured into ethanol (57 ml). The solution was neutralised to pH 7 with solid sodium hydrogen carbonate, then filtered. To the filtrate was added 4-amino-6-methylpyrimidine (1.0063 g, 9.22 mmol) and the mixture was stirred at room temperature for 30 min then at 60° C. for 19 h. After allowing to cool, the solvent was removed in vacuo and the residue was purified by flash chromatography (silica gel, 5-10% MeOH/CH2CO2) to give 0.5071 g (41%) of the title compound: 1H NMR (360 MHz, CDCl3) δ 2.54 (3H, s), 7.33 (1H, s), 7.59 (1H, s), 7.62 (1H, d, J 1.2 Hz), 8.96 (1H, s); MS (ES+) m/z 134 [M+H]+.
Quantity
3.43 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.0063 g
Type
reactant
Reaction Step Four
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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